Regioisomeric Carboxylic Acid Position Defines Pharmacophoric Geometry Relative to the C-2 Carboxylic Acid Analog
The target compound places the carboxylic acid at position 3 of the furo[3,2-c]azepine ring system, whereas the commercially available regioisomer 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid (CAS 2225144-77-2) bears the acid at position 2 . Both share the molecular formula C₉H₉NO₄ (MW 195.17) and the 4-oxo oxidation state, but the carboxylic acid vector emerges from the furan ring (C-2) vs. the azepine-fused carbon (C-3), producing markedly different hydrogen-bond donor/acceptor geometries . This positional difference is non-trivial for target engagement, as demonstrated in the related thieno[3,2-b]azepine AVP antagonist series where substitution position critically modulated V1/V2 receptor subtype selectivity [1].
| Evidence Dimension | Carboxylic acid attachment position on furo[3,2-c]azepine core |
|---|---|
| Target Compound Data | Carboxylic acid at position C-3; molecular formula C₉H₉NO₄, MW 195.17 g/mol, MDL MFCD31421439 |
| Comparator Or Baseline | 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid (CAS 2225144-77-2); carboxylic acid at position C-2; identical molecular formula C₉H₉NO₄, MW 195.17 g/mol |
| Quantified Difference | Carboxylic acid attachment position differs (C-3 vs. C-2); no quantitative biological activity comparison available for these specific regioisomers |
| Conditions | Structural differentiation established by IUPAC nomenclature, SMILES, and CAS registry assignment |
Why This Matters
Purchasing the incorrect regioisomer (C-2 vs. C-3 carboxylic acid) results in a structurally distinct compound with different hydrogen-bonding geometry that may exhibit divergent target binding, necessitating explicit CAS verification (1802178-67-1 vs. 2225144-77-2) upon procurement.
- [1] Cho H, Murakami K, Nakanishi H, et al. Synthesis and structure-activity relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives: novel arginine vasopressin antagonists. J Med Chem. 2004;47(1):101-109. doi:10.1021/jm030287l. View Source
